Ethyl 2-(3-cyanophenoxy)acetate
Overview
Description
Ethyl 2-(3-cyanophenoxy)acetate is a useful research compound. Its molecular formula is C11H11NO3 and its molecular weight is 205.21 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis Applications
Favorskii-Type Rearrangement
Ethyl 2-(3-cyanophenoxy)acetate was involved in a Favorskii-type rearrangement, serving as a precursor for ethyl 2-(diethoxyphosphinyl)-5-methyl-3-oxo-4-hexenoate, which is an intermediate in the synthesis of natural products (Sakai et al., 1987).
Three-Component Domino Annulation
It was used in L-proline-catalyzed reactions to produce highly substituted thieno[3,2-c]thiopyran derivatives. This process is significant for creating multiple stereocenters in a single operation (Indumathi et al., 2010).
Copolymer Synthesis
this compound is used in creating novel copolymers of vinyl acetate, which are important in material science for their thermal properties and potential applications (Wojdyla et al., 2022).
Pharmaceutical and Chemical Applications
Anti-inflammatory Activity
this compound derivatives have been studied for their anti-inflammatory activities. They exhibit significant effects and are a focus of pharmaceutical research (Madhavi & Sreeramya, 2017).
Inhibitor Study
Derivatives of this compound were studied for their role as corrosion inhibitors, displaying high inhibition activities. This application is crucial in material science and engineering (Lgaz et al., 2017).
Other Applications
Antioxidant Activity
Studies have identified derivatives of this compound with significant antioxidant activities, which are important for various biological and pharmaceutical applications (Lavhale & Mishra, 2007).
Enzymatic Hydrolysis
It was used in the enzymatic hydrolysis process for the production of an anti-asthma drug, demonstrating its utility in facilitating drug synthesis (Bevilaqua et al., 2004).
Solubility Studies
The solubility of this compound derivatives in various solvents was studied, providing essential data for crystallization processes in chemical engineering (Han et al., 2016).
Mechanism of Action
Target of Action
Ethyl 2-(3-cyanophenoxy)acetate is a complex organic compound The primary targets of this compound are not explicitly mentioned in the available literature
Mode of Action
It is known that esters, a group of compounds to which this compound belongs, can react with alcohols to form different esters in a process known as trans-esterification . This reaction is reversible and the equilibrium constant is close to one .
Biochemical Pathways
Esters are known to be involved in various biological processes, including the formation of animal fats and vegetable oils .
Pharmacokinetics
The compound is known to be a liquid at room temperature , which may influence its bioavailability and pharmacokinetic properties.
Action Environment
It is known that the compound is stable at room temperature , suggesting that it may be relatively resistant to environmental changes.
Properties
IUPAC Name |
ethyl 2-(3-cyanophenoxy)acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO3/c1-2-14-11(13)8-15-10-5-3-4-9(6-10)7-12/h3-6H,2,8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISWSRQNCRDFATO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)COC1=CC=CC(=C1)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60640800 | |
Record name | Ethyl (3-cyanophenoxy)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60640800 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
55197-25-6 | |
Record name | Ethyl (3-cyanophenoxy)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60640800 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.